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Compound of Interest

Compound Name: 7-Fluoroisoquinolin-6-amine
CAS No.: 1368346-23-9
Cat. No.: B1446586
Get Quote
. J

CAS: 1368346-23-9 | Formula: C

H
FN
| MW: 162.16 Da Primary Application: Kinase Inhibitor Intermediate, Bioisostere Development

Executive Summary

In the development of ATP-competitive kinase inhibitors, the 7-fluoroisoquinolin-6-amine
scaffold serves as a critical pharmacophore. The specific regiochemistry of the fluorine atom
(C7) relative to the amine (C6) modulates both the pKa of the aniline nitrogen and the
metabolic stability of the aromatic ring.

This guide provides a definitive spectral analysis to distinguish this specific regioisomer from its
common synthetic impurities (e.g., 6-fluoroisoquinolin-7-amine) and the non-fluorinated parent.
The analysis relies on the distinct magnitude of

F-
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H and
F-
C spin-spin coupling constants.

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent-induced shifts, the following protocol is
recommended for all comparative analyses.

e Solvent: DMSO-

(99.9% D) + 0.03% TMS.

o Rationale: Chloroform-d often causes precipitation of polar amino-isoquinolines and fails
to resolve the broad amine protons. DMSO facilitates H-bonding, sharpening the -NH

signal.
e Concentration: 10-15 mg in 0.6 mL solvent.
o Temperature: 298 K (25 °C).
e Pulse Sequence:

o H: 30° pulse, 1s relaxation delay (d1), 64 scans.

o C: Proton-decoupled (CPD), 2s relaxation delay, 1024+ scans (due to C-F splitting
reducing signal height).

H NMR Spectral Analysis
Predicted Assighment & Logic

The

H NMR spectrum is characterized by the splitting of the benzene ring protons (H5 and H8) by
the adjacent fluorine atom.
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Coupling
Constants ( Assignment
Logic

, H2)

H1

8.95-9.05

Singlet (s)

Deshielded by
- adjacent N (C=N

anisotropy).

H3

8.20 - 8.30

Doublet (d)

Pyridine ring

proton.

H4

7.45 —-7.55

Doublet (d)

Pyridine ring

proton.

H8

7.60-7.75

Doublet (d)

Diagnostic: Ortho
to F (large

coupling).

H5

7.05-7.15

Doublet (d)

Diagnostic: Meta
to F (medium
coupling), Ortho
to NH

(Shielded).

NH

5.80 -6.20

Broad Singlet

Exchangeable;
position varies
with

concentration.

Mechanistic Insight: The "F-Split"

The differentiation of the 6-amino-7-fluoro isomer from the 7-amino-6-fluoro isomer rests

entirely on the coupling of the proton ortho to the fluorine.

e In 7-Fluoro-6-amine (Target): H8 is ortho to F. We expect a large

(~11 Hz). H5 is meta to F (

~7.5 Hz).
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e In 6-Fluoro-7-amine (Alternative): H5 is ortho to F. We would see the large coupling (~11 Hz)
at the shielded H5 position, and the smaller coupling at H8.

Visualization of Splitting Topology

The following diagram illustrates the splitting logic for the aromatic protons, essential for
confirming the regiochemistry.
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Click to download full resolution via product page
Caption: Splitting topology showing the origin of the diagnostic doublets in the aromatic region.
C NMR Analysis
The

C spectrum is dominated by the massive C-F coupling constants. Note that carbon signals
attached to or near fluorine will appear as doublets (d).
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Chemical Shift ( Multiplicity (
Carbon Assignment
) )
d Direct C-F bond. Low
C7 ~150.0 - 155.0 intensity due to
Hz splitting.
d, Ipso to Amine, Ortho
C6 ~140.0 - 142.0 _
Hz to Fluorine.
dl
(3] ~110.0 - 115.0 Ortho to Fluorine.
Hz
d Meta to Fluorine,
C5 ~105.0 - 108.0 Ortho to Amine
Hz (Shielded).
C1 ~152.0 s (or faint d) Imine carbon.
C3 ~142.0 S Pyridine ring.[1][2]

Key Diagnostic: The C7 signal will be a doublet with a massive ~245 Hz spacing, often
centered around 153 ppm. If the fluorine were at position 6 (swapped with amine), the chemical
shift environment would change slightly, but the coupling magnitude would remain similar. The
pattern of the C5 and C8 couplings (2-bond vs 3-bond) confirms the orientation.

Comparative Performance Guide

This table compares the target molecule against its most common structural analogs.
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7-Fluoro-6-amine 6-Fluoro-7-amine Isoquinolin-6-amine
Feature
(Target) (Isomer) (Parent)
Singlet/Weak Doublet
Doublet (
H8 Signal ( Singlet (s)
Hz)
Hz)
Doublet (
Doublet ( Doublet (
H5 Signal Hz, H5-H6 coupling
Hz) Hz)
removed)
19F Signal to -135 ppm to -125 ppm N/A
Solubility Moderate in DMSO Moderate in DMSO High in DMSO

Analyst Note: The most common error is misidentifying the isomer. If your H5 signal (the most
shielded aromatic proton, typically <7.2 ppm) shows a large coupling (>10 Hz), you likely have
the 6-fluoro-7-amine isomer, not the target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. organicchemistrydata.org [organicchemistrydata.org]
e 2. 5-Aminoisoquinoline(1125-60-6) 1H NMR [m.chemicalbook.com]

o To cite this document: BenchChem. [Technical Analysis & Comparative NMR Profiling: 7-
Fluoroisoquinolin-6-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1446586/docs#technical-analysis-comparative-nmr-
profiling-7-fluoroisoquinolin-6-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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